molecular formula C11H16N2 B12986892 (S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine

(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine

Cat. No.: B12986892
M. Wt: 176.26 g/mol
InChI Key: PMTXEJRJRXMDMN-QMMMGPOBSA-N
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Description

(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is a chiral amine compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The ethan-1-amine group is introduced via reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors for efficient and scalable synthesis.

    Purification: Employing crystallization, distillation, or chromatography for purification.

    Quality Control: Ensuring the purity and enantiomeric excess through analytical techniques such as HPLC and NMR.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the quinoline ring to form more saturated derivatives.

    Substitution: Nucleophilic substitution reactions at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated tetrahydroquinoline derivatives.

    Substitution Products: Alkylated or acylated amines.

Scientific Research Applications

(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways: Modulating signaling pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine: The enantiomer of the compound with different biological activities.

    1,2,3,4-Tetrahydroquinoline: The parent compound without the ethan-1-amine group.

    Quinoline Derivatives: Compounds with similar structures but different substituents.

Uniqueness

(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the ethan-1-amine group, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(1S)-1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanamine

InChI

InChI=1S/C11H16N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2,4,6,8,13H,3,5,7,12H2,1H3/t8-/m0/s1

InChI Key

PMTXEJRJRXMDMN-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=C2CCCNC2=CC=C1)N

Canonical SMILES

CC(C1=C2CCCNC2=CC=C1)N

Origin of Product

United States

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